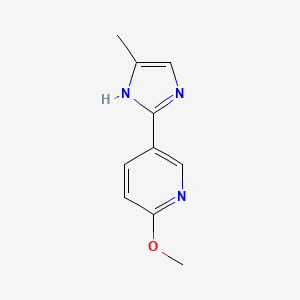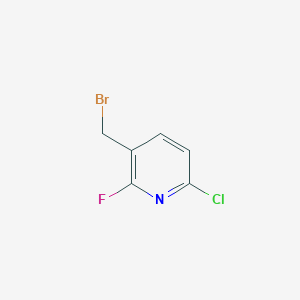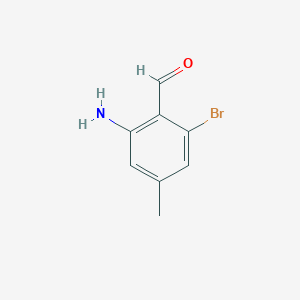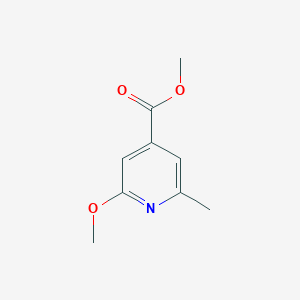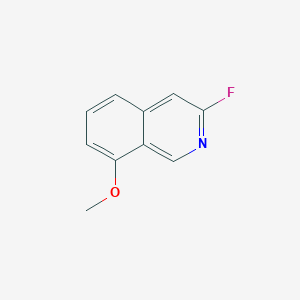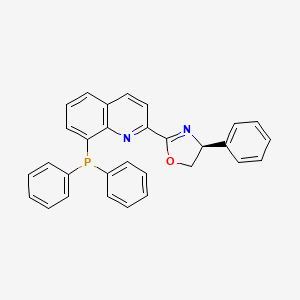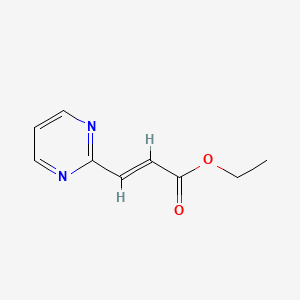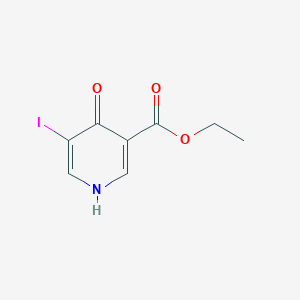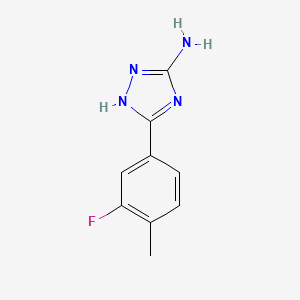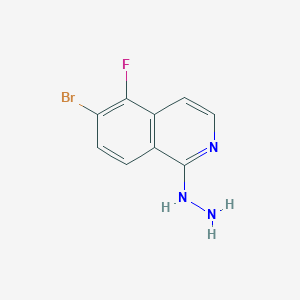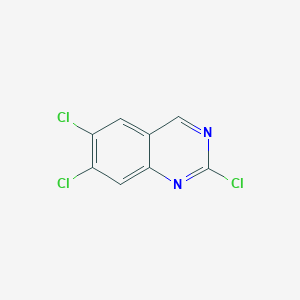
2,6,7-Trichloroquinazoline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,6,7-Trichloroquinazoline is a heterocyclic aromatic compound that belongs to the quinazoline family. Quinazolines are known for their diverse biological activities and are often used as scaffolds in medicinal chemistry. The compound’s structure includes three chlorine atoms attached to the quinazoline ring, which significantly influences its chemical properties and reactivity.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2,6,7-Trichloroquinazoline typically involves the chlorination of quinazoline derivatives. One common method is the reaction of 7-chloro-1H-quinazoline-2,4-dione with phosphorus oxychloride (POCl3) in the presence of a base such as diisopropylethylamine (DIEA). The reaction mixture is heated to reflux for an extended period, usually around 36 hours, to ensure complete chlorination .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity while reducing production costs.
化学反应分析
Types of Reactions: 2,6,7-Trichloroquinazoline undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other nucleophiles through reactions such as Suzuki-Miyaura cross-coupling and Stille cross-coupling.
Oxidation and Reduction: While specific oxidation and reduction reactions for this compound are less common, the quinazoline core can undergo such transformations under appropriate conditions.
Common Reagents and Conditions:
Suzuki-Miyaura Cross-Coupling: Uses palladium catalysts (e.g., Pd(OAc)2) and boronic acids in the presence of a base like sodium carbonate (Na2CO3) in solvents such as dimethylformamide (DMF) or dimethoxyethane (DME).
Stille Cross-Coupling: Involves the use of palladium catalysts and organotin reagents in solvents like DMF.
Major Products Formed: The major products formed from these reactions are typically substituted quinazolines, which can be further functionalized for various applications.
科学研究应用
2,6,7-Trichloroquinazoline has a wide range of applications in scientific research:
作用机制
The mechanism of action of 2,6,7-Trichloroquinazoline is primarily related to its ability to inhibit tyrosine kinases and other cellular phosphorylation processes. This inhibition disrupts various signaling pathways, leading to its observed biological effects . The compound’s molecular targets include protein kinases, which play crucial roles in cell growth and proliferation.
相似化合物的比较
- 2,4,7-Trichloroquinazoline
- 2,6,7-Trichloroquinoxaline
- 2,4,6-Triaminoquinazoline
Comparison: 2,6,7-Trichloroquinazoline is unique due to the specific positioning of its chlorine atoms, which affects its reactivity and biological activity. Compared to 2,4,7-Trichloroquinazoline, it may exhibit different regioselectivity in substitution reactions . 2,6,7-Trichloroquinoxaline, while structurally similar, belongs to a different class of heterocycles and may have distinct properties and applications . 2,4,6-Triaminoquinazoline, on the other hand, has amino groups instead of chlorine atoms, leading to different chemical behavior and biological activities .
属性
分子式 |
C8H3Cl3N2 |
|---|---|
分子量 |
233.5 g/mol |
IUPAC 名称 |
2,6,7-trichloroquinazoline |
InChI |
InChI=1S/C8H3Cl3N2/c9-5-1-4-3-12-8(11)13-7(4)2-6(5)10/h1-3H |
InChI 键 |
LWHLZEVSVFLYQU-UHFFFAOYSA-N |
规范 SMILES |
C1=C2C=NC(=NC2=CC(=C1Cl)Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




